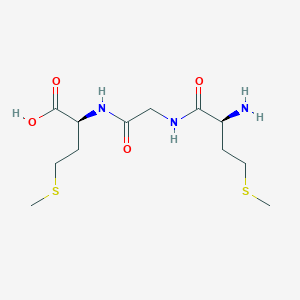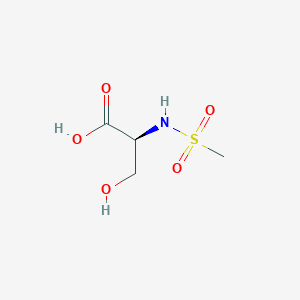
2,4-Bis(difluoromethoxy)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
An efficient scale-up synthesis process featured a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, demonstrating its utility in the preparation of preclinical toxicology study batches for BMS-665053, a potent and selective corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012). This highlights the compound's relevance in facilitating efficient synthetic routes for complex molecules.
Catalysis and Material Science
In the field of catalysis and material science, 2,4-Bis(difluoromethoxy)aniline derivatives have been employed in the synthesis of quinolines through a ruthenium-catalyzed amine exchange reaction, presenting a novel method for constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Cho et al., 2000).
Fluorescent Probes and Sensors
A study designed a multiple-anchored fluorescent probe for the detection of aniline vapor, demonstrating the compound's utility in environmental monitoring and disease control through its high sensitivity and selectivity. This probe's detection capability was enhanced by the chemical reaction and photoinduced electron transfer (PET) process, underlining the compound's potential in developing highly efficient organic optoelectronic materials (Jiao et al., 2017).
Organic Synthesis
The synthetic process of novel pesticides, such as bistrifluron, involved the use of derivatives of this compound, showcasing its application in the agrichemical industry to produce compounds with potent growth-retarding activity against pests. This process is considered feasible for industrial production, indicating the compound's value in the synthesis of agrichemical products (An-chan, 2015).
Safety and Hazards
2,4-Bis(difluoromethoxy)aniline causes skin irritation and serious eye irritation . It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing mist/vapors/spray, and do not ingest .
Propriétés
IUPAC Name |
2,4-bis(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c9-7(10)14-4-1-2-5(13)6(3-4)15-8(11)12/h1-3,7-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESXYKBLHGWWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)




![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)


